molecular formula C20H15N3OS B14194312 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 918879-22-8

4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B14194312
CAS No.: 918879-22-8
M. Wt: 345.4 g/mol
InChI Key: FMZKGGIVLHZRFH-UHFFFAOYSA-N
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Description

4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzamide with 2-aminobenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization to enhance yield and efficiency .

Chemical Reactions Analysis

4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by other nucleophiles.

Scientific Research Applications

4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By binding to these enzymes, the compound disrupts the normal functioning of the cells, leading to cell death .

In cancer cells, the compound induces apoptosis (programmed cell death) by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at specific checkpoints .

Comparison with Similar Compounds

4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:

Properties

CAS No.

918879-22-8

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

4-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N3OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,21H2,(H,22,24)

InChI Key

FMZKGGIVLHZRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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